molecular formula C5H9B B3382229 2-Bromopent-1-ene CAS No. 31844-95-8

2-Bromopent-1-ene

Cat. No. B3382229
CAS RN: 31844-95-8
M. Wt: 149.03 g/mol
InChI Key: KLSCAHRYGAYKJC-UHFFFAOYSA-N
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Description

2-Bromopent-1-ene is a compound with the molecular formula C5H9Br . It has a molecular weight of 149.029 . The structure of this molecule contains both double bonds and bromine atoms, giving it the properties of olefins and halogenated hydrocarbons .


Molecular Structure Analysis

The molecular structure of 2-Bromopent-1-ene consists of a five-carbon chain with a double bond between the first and second carbons and a bromine atom attached to the second carbon .

Scientific Research Applications

α-Regioselective Carbonyl Allylation

2-Bromopent-1-ene, through a dichloromethane–water biphasic system, contributes to α-regioselective addition to aldehydes with SnBr2, producing 1-substituted pent-3-en-1-ols. This process highlights the chemical's utility in producing specific organic compounds (Masuyama, Kishida, & Kurusu, 1995).

Conversion to 1-Cyclopropylethyl Nitrate

A study demonstrated the conversion of 5-halogenopent-2-enes, including 5-bromopent-2-ene, into 1-cyclopropylethyl nitrate using a silver nitrate–alumina chromatographic reaction medium. This showcases the potential of 2-Bromopent-1-ene derivatives in organic synthesis (Hrubiec & Smith, 1984).

Synthesis of Derivatives of Acetylene

Research on 5-bromopent-3-en-1-yne, a related compound, involves the preparation of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol and their derivatives, indicating the role of bromopentene derivatives in the synthesis of complex organic compounds (Sato & Hirayama, 1969).

Acyclic Nucleoside Analogues

The reaction of 5-acetoxy-1-bromopent-2-ene with adenine sodium salt is used in synthesizing acyclic analogues of nucleosides, highlighting its application in bioorganic chemistry (Vasilenko et al., 2004).

Preparation of Phosphetan Oxide

The preparation of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide from 2,4,4-trimethylpent-2-ene, phosphorus tribromide, and aluminum bromide demonstrates the role of bromopentene in synthesizing complex chemical compounds. This compound, characterized for its reactivity towards nucleophilic reagents, illustrates the broad utility of bromopentene derivatives in chemical synthesis (Emsley, Middleton, & Williams, 1973).

Brominated Labdane-Type Diterpenoids

In a study involving an unidentified species of Laurencia, novel brominated metabolites were isolated, including derivatives of 2-Bromopent-1-ene. This highlights its role in the discovery and isolation of new organic compounds from natural sources (Suzuki et al., 2002).

Synthesis of Allenic Amino-Acids

The use of 1-bromoalka-1,2-dienes, including derivatives of 2-Bromopent-1-ene, for synthesizing allenic amino-acids, demonstrates its application in creating specific organic structures for research and industrial purposes (Black & Landor, 1968).

Synthesis of 4-Amino-2-(trifluoromethyl)-1H-pyrroles

A study on the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines illustrates the use of bromopentene derivatives in synthesizing highly functionalized organic compounds, showing its versatility in organic chemistry (Zanatta et al., 2021).

properties

IUPAC Name

2-bromopent-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-3-4-5(2)6/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSCAHRYGAYKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535925
Record name 2-Bromopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopent-1-ene

CAS RN

31844-95-8
Record name 2-Bromo-1-pentene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31844-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopent-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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